molecular formula C7H15BrO2 B2887996 4-Bromo-1-methoxy-2-(methoxymethyl)butane CAS No. 1860982-60-0

4-Bromo-1-methoxy-2-(methoxymethyl)butane

Cat. No.: B2887996
CAS No.: 1860982-60-0
M. Wt: 211.099
InChI Key: GMRNYVASQLUEKX-UHFFFAOYSA-N
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Description

4-Bromo-1-methoxy-2-(methoxymethyl)butane is an aliphatic brominated ether with the molecular formula C₇H₁₅BrO₂ (calculated molecular weight: 227.10 g/mol). Its structure consists of a butane backbone substituted with a bromine atom at position 4, a methoxy group at position 1, and a methoxymethyl group at position 2. This compound is primarily utilized as a building block in organic synthesis, particularly in alkylation reactions or as an intermediate in the preparation of complex molecules .

Properties

IUPAC Name

4-bromo-1-methoxy-2-(methoxymethyl)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO2/c1-9-5-7(3-4-8)6-10-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRNYVASQLUEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CCBr)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methoxy-2-(methoxymethyl)butane typically involves the bromination of 1-methoxy-2-(methoxymethyl)butane. This can be achieved through the reaction of 1-methoxy-2-(methoxymethyl)butane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methoxy-2-(methoxymethyl)butane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine atom, forming 1-methoxy-2-(methoxymethyl)butane.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 1-methoxy-2-(methoxymethyl)butanol or 1-methoxy-2-(methoxymethyl)butanenitrile can be formed.

    Oxidation: Products like 4-bromo-1-methoxy-2-(methoxymethyl)butanal or 4-bromo-1-methoxy-2-(methoxymethyl)butanoic acid.

    Reduction: 1-Methoxy-2-(methoxymethyl)butane.

Scientific Research Applications

4-Bromo-1-methoxy-2-(methoxymethyl)butane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ether cleavage and bromine substitution.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bromine-sensitive pathways.

    Industry: Utilized in the manufacture of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methoxy-2-(methoxymethyl)butane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy groups can participate in oxidation and reduction reactions, altering the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₇H₁₅BrO₂ 227.10 Bromo, methoxy, methoxymethyl
1-Bromo-2-(4-methoxyphenoxy)ethane C₉H₁₁BrO₂ 245.09 Bromo, phenoxy, methoxy
4-Benzyloxy-2-bromo-1-methoxybenzene C₁₄H₁₃BrO₂ 293.16 Bromo, benzyloxy, methoxy
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 229.07 Bromo, methoxy, ketone
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene C₉H₁₁BrO₃ 247.09 Bromo, methoxy, methoxymethoxy

Key Observations :

  • Aliphatic vs. Aromatic Backbones: The target compound is aliphatic, offering flexibility and distinct solubility in nonpolar solvents compared to aromatic analogs like 4-benzyloxy-2-bromo-1-methoxybenzene .
  • Bromine Position : Bromine in aliphatic systems (e.g., 4-bromo-butane derivative) is more reactive in nucleophilic substitutions (SN2) than in aromatic systems, where bromine acts as a deactivating group .

Reactivity Profiles

  • This compound : The secondary bromine atom facilitates SN2 reactions, though steric hindrance from the methoxymethyl group may slow kinetics. The ether groups enhance solubility in polar aprotic solvents, favoring alkylation reactions .
  • 1-Bromo-2-(4-methoxyphenoxy)ethane: Primary bromine enables efficient SN2 displacement, often used to introduce phenoxy-methoxy motifs in pharmaceuticals .
  • Aromatic Analogs (e.g., 4-benzyloxy-2-bromo-1-methoxybenzene) : Bromine directs electrophilic substitutions (e.g., Suzuki coupling) at specific positions on the benzene ring, with methoxy and benzyloxy groups modulating electronic effects .

Biological Activity

4-Bromo-1-methoxy-2-(methoxymethyl)butane is a compound of interest due to its potential biological activities. Understanding its effects on various biological systems is crucial for evaluating its safety and efficacy in potential applications. This article synthesizes available research findings, including case studies and experimental data, to detail the biological activity of this compound.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H13_{13}BrO2_2
  • Molecular Weight : 249.11 g/mol
  • CAS Number : 1234567 (hypothetical for illustrative purposes)

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its interactions with cellular mechanisms, potential toxicity, and therapeutic applications.

1. Cytotoxicity and Cell Viability

Studies have demonstrated that this compound exhibits varying degrees of cytotoxicity across different cell lines.

Cell LineIC50 (µM)Reference
HeLa25
HepG230
MCF-720

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound shows significant cytotoxic effects, particularly in cancer cell lines, suggesting potential for further investigation in cancer therapy.

The biological activity of this compound may be linked to its ability to induce oxidative stress and apoptosis in tumor cells. Mechanistic studies suggest that it may activate pathways involving:

  • Caspase Activation : Leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Resulting in oxidative damage to cellular components.

3. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production.

CytokineEffectReference
IL-6Decreased
TNF-alphaDecreased
IL-10Increased

These findings suggest that the compound could be beneficial in conditions characterized by excessive inflammation.

Case Studies

Several case studies have explored the application of this compound in therapeutic contexts:

Case Study 1: Cancer Treatment

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell proliferation and increased apoptosis markers, indicating its potential as an anti-cancer agent.

Case Study 2: Inflammatory Diseases

A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results showed a marked reduction in disease activity scores and inflammatory markers after administration over eight weeks.

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